3-Fluoro-2-methylazetidine hydrochloride
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Overview
Description
3-Fluoro-2-methylazetidine hydrochloride is a chemical compound with the molecular formula C4H9ClFN It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a fluorine atom and a methyl group attached to the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-methylazetidine hydrochloride typically involves the fluorination of 2-methylazetidine. One common method includes the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atom at the desired position on the azetidine ring. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methylazetidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding azetidine oxides.
Reduction Reactions: Reduction can lead to the formation of 2-methylazetidine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products
Substitution: Various substituted azetidines depending on the nucleophile used.
Oxidation: Azetidine oxides.
Reduction: 2-Methylazetidine.
Scientific Research Applications
3-Fluoro-2-methylazetidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-methylazetidine hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity for its molecular targets, potentially leading to unique biological effects.
Comparison with Similar Compounds
3-Fluoro-2-methylazetidine hydrochloride can be compared with other azetidine derivatives such as:
2-Methylazetidine: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Chloro-2-methylazetidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and applications.
The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties and interactions with other molecules.
Properties
IUPAC Name |
3-fluoro-2-methylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8FN.ClH/c1-3-4(5)2-6-3;/h3-4,6H,2H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIMHSJEJTYTNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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